molecular formula C11H8ClF3N2O B2843647 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide CAS No. 1808585-45-6

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide

Cat. No. B2843647
M. Wt: 276.64
InChI Key: ZFVJKZTUMDNSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to improve the function of the CF transmembrane conductance regulator (CFTR) protein, which is mutated in CF patients. In

Scientific Research Applications

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic effects on CF. In vitro studies have shown that 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can improve the function of mutant CFTR proteins, leading to increased chloride secretion and improved airway surface hydration. In vivo studies using animal models of CF have also shown promising results, with improved lung function and decreased inflammation.

Mechanism Of Action

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the CFTR channel, which normally allows chloride ions to flow out of cells. By blocking this channel, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide increases the amount of chloride ions inside cells, leading to improved airway surface hydration and mucus clearance.

Biochemical And Physiological Effects

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has been shown to improve the function of mutant CFTR proteins in vitro and in vivo, leading to increased chloride secretion and improved airway surface hydration. In animal models of CF, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has also been shown to decrease inflammation and improve lung function. However, the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients are still unknown.

Advantages And Limitations For Lab Experiments

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the CFTR protein. However, 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects on CF patients.

Future Directions

There are several future directions for research on 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies to determine the long-term effects of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide on CF patients.
3. Development of new 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide analogs with improved potency and specificity.
4. Investigation of the potential use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
5. Exploration of the use of 3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide in combination with other CF therapies, such as CFTR correctors and potentiators.
Conclusion:
3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide is a small molecule that has shown promising results for its potential therapeutic effects on CF. Further research is needed to optimize its synthesis, determine its long-term effects on CF patients, and explore its potential use in other diseases involving CFTR dysfunction.

Synthesis Methods

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide can be synthesized using a multistep process involving the reaction of 3-chloro-5-(trifluoromethyl)aniline with ethyl cyanoacetate, followed by acid hydrolysis and reaction with phosgene. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O/c1-6(5-16)17-10(18)7-2-8(11(13,14)15)4-9(12)3-7/h2-4,6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVJKZTUMDNSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-cyanoethyl)-5-(trifluoromethyl)benzamide

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